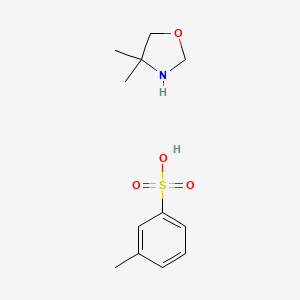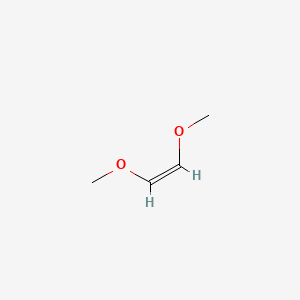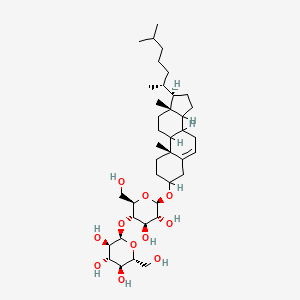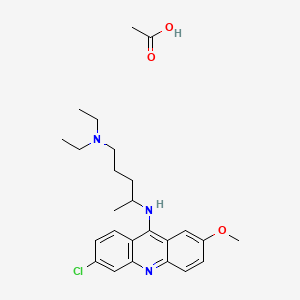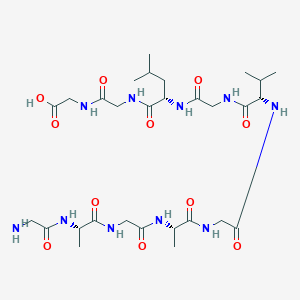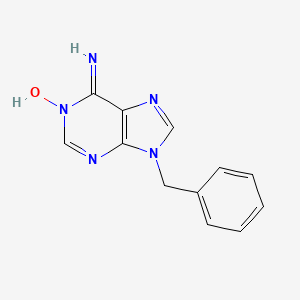
9-Benzyladenine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyladenine 1-oxide is a derivative of adenine, a purine base found in DNA and RNA. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a benzyl group attached to the nitrogen atom at the 9th position of the adenine ring, with an additional oxygen atom bonded to the nitrogen atom at the 1st position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyladenine 1-oxide typically involves the oxidation of 9-benzyladenine. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in an aqueous medium, often with the addition of a catalyst such as acetic acid to facilitate the oxidation process . The reaction conditions usually involve maintaining the temperature at around 50-60°C for several hours to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid-phase extraction techniques can also be employed to purify the final product, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
9-Benzyladenine 1-oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction is the formation of the 1-oxide from 9-benzyladenine.
Reduction: Although less common, reduction reactions can convert the 1-oxide back to the parent compound.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used to replace the benzyl group.
Major Products
Oxidation: this compound.
Reduction: 9-Benzyladenine.
Substitution: Derivatives of adenine with different substituents at the 9th position.
Wissenschaftliche Forschungsanwendungen
9-Benzyladenine 1-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the oxidation of nitrogen-containing heterocycles.
Biology: Investigated for its potential role in modulating biological processes, such as cell growth and differentiation.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Wirkmechanismus
The mechanism of action of 9-Benzyladenine 1-oxide involves its interaction with various molecular targets. The compound can undergo metabolic transformations, including N-oxidation and N-debenzylation, which may influence its biological activity . The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methyladenine: Another derivative of adenine with a methyl group at the 9th position.
9-Benzhydryladenine: Contains a benzhydryl group at the 9th position.
9-Trityladenine: Features a trityl group at the 9th position.
Uniqueness
9-Benzyladenine 1-oxide is unique due to its specific oxidation state and the presence of the benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
4261-16-9 |
|---|---|
Molekularformel |
C12H11N5O |
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
9-benzyl-1-hydroxypurin-6-imine |
InChI |
InChI=1S/C12H11N5O/c13-11-10-12(15-8-17(11)18)16(7-14-10)6-9-4-2-1-3-5-9/h1-5,7-8,13,18H,6H2 |
InChI-Schlüssel |
IAOHZMDQRNLARI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
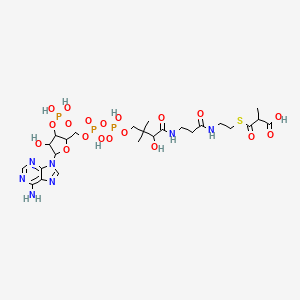
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
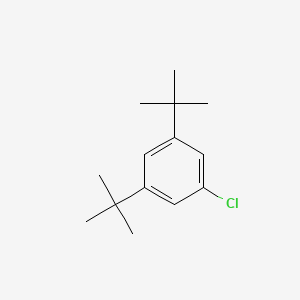
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)
